molecular formula C19H18O4 B10767997 2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel- CAS No. 40281-89-8

2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel-

Cat. No.: B10767997
CAS No.: 40281-89-8
M. Wt: 310.3 g/mol
InChI Key: ZUJMMGHIYSAEOU-IUODEOHRSA-N
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Description

2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel- typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur, particularly in the presence of halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: Halogens, nucleophiles, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, benzopyran derivatives are known for their antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine

In medicine, these compounds are explored for their potential therapeutic effects, including anti-cancer, anti-diabetic, and neuroprotective activities.

Industry

Industrially, benzopyran derivatives may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel- involves its interaction with various molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes such as cell signaling, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler benzopyran derivative known for its fragrant properties and use in perfumes.

    Flavonoids: A large class of benzopyran derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects.

    Chromones: Another class of benzopyran derivatives with potential therapeutic applications.

Uniqueness

The uniqueness of 2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel- lies in its specific structural features, which may confer distinct biological activities and reactivity compared to other benzopyran derivatives.

Properties

CAS No.

40281-89-8

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

4-hydroxy-3-[(1R,3R)-3-hydroxy-1-phenylbutyl]chromen-2-one

InChI

InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15-/m1/s1

InChI Key

ZUJMMGHIYSAEOU-IUODEOHRSA-N

Isomeric SMILES

C[C@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Origin of Product

United States

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